molecular formula C15H13IN2O2 B3873300 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide

2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide

Cat. No. B3873300
M. Wt: 380.18 g/mol
InChI Key: AVUFXLCVKUVVTR-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide, also known as HIB, is a chemical compound that has been studied for its potential applications in scientific research. HIB is a hydrazone derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been studied for its potential applications in scientific research, particularly in the fields of inflammation and cancer. Inflammation is a complex physiological response to injury or infection that involves the activation of various immune cells and the release of pro-inflammatory cytokines. 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been shown to inhibit the production of these cytokines, thereby reducing inflammation. This property makes 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has also been studied for its anti-cancer properties. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This property makes 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide a potential candidate for the development of anti-cancer drugs.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide involves the inhibition of various signaling pathways that are involved in inflammation and cancer. 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation. 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. In animal models of inflammation, 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been shown to reduce the production of pro-inflammatory cytokines and improve clinical symptoms such as joint swelling and pain. In animal models of cancer, 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide in lab experiments is its specificity for certain signaling pathways involved in inflammation and cancer. This property allows researchers to study the effects of 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide on specific pathways without affecting other cellular processes. However, one limitation of using 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide in lab experiments is its potential toxicity. 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has been shown to exhibit cytotoxic effects in some cell lines, and its safety profile in humans is not well-established.

Future Directions

There are several future directions for research on 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide. One area of research is the development of 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide derivatives with improved efficacy and safety profiles. Another area of research is the investigation of 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide's effects on other signaling pathways involved in inflammation and cancer. Additionally, the potential use of 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide in combination with other anti-inflammatory or anti-cancer drugs should be explored. Overall, 2-hydroxy-5-iodo-N'-(4-methylbenzylidene)benzohydrazide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for inflammatory and cancerous diseases.

properties

IUPAC Name

2-hydroxy-5-iodo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-2-4-11(5-3-10)9-17-18-15(20)13-8-12(16)6-7-14(13)19/h2-9,19H,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUFXLCVKUVVTR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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